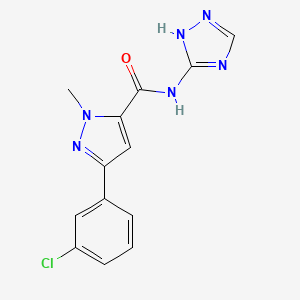

3-(3-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 303.1 ([M+H]⁺).

- Fragmentation : Loss of Cl (m/z 267.1) and carboxamide group (m/z 205.0).

Table 2: Predicted Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 7.8 (s, 1H) | Pyrazole H-4 |

| ¹H NMR | δ 7.4 (m, 4H) | Chlorophenyl H |

| IR | 1665 cm⁻¹ | C=O stretch |

| MS | m/z 303.1 | [M+H]⁺ |

Computational Chemistry Insights (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on the triazole nitrogen atoms (-0.45 e), favoring hydrogen bond acceptor interactions.

- Molecular orbitals : The HOMO is delocalized over the pyrazole and chlorophenyl rings, while the LUMO resides on the triazole-carboxamide moiety.

Figure 1: DFT-Calculated HOMO-LUMO Distribution

- HOMO : Pyrazole-chlorophenyl conjugation.

- LUMO : Triazole-carboxamide system.

Eigenschaften

Molekularformel |

C13H11ClN6O |

|---|---|

Molekulargewicht |

302.72 g/mol |

IUPAC-Name |

5-(3-chlorophenyl)-2-methyl-N-(1H-1,2,4-triazol-5-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C13H11ClN6O/c1-20-11(12(21)17-13-15-7-16-18-13)6-10(19-20)8-3-2-4-9(14)5-8/h2-7H,1H3,(H2,15,16,17,18,21) |

InChI-Schlüssel |

VHNKHBWRXYXEIK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC=NN3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

The pyrazole core is constructed via cyclocondensation of 1,3-diketones with methylhydrazine. Adapted from the synthesis of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates, the following modifications are critical:

-

Starting Material : 3-Chlorophenylacetone is reacted with diethyl oxalate in tetrahydrofuran (THF) under basic conditions (potassium tert-butoxide) to form ethyl 2,4-dioxo-4-(3-chlorophenyl)butanoate.

-

Cyclization : The diketone intermediate undergoes cyclization with methylhydrazine in ethanol, yielding ethyl 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate. This step achieves 72–85% yield under reflux conditions.

-

Ester Hydrolysis : The ethyl ester is hydrolyzed using lithium aluminum hydride (LiAlH4) in THF, followed by oxidation with 2-iodoxybenzoic acid (IBX) to yield the carboxylic acid derivative.

Key Optimization Parameters :

-

Temperature control (0–25°C) during diketone formation prevents side reactions.

-

Excess methylhydrazine ensures complete cyclization.

Triazole Moiety Preparation

Synthesis of 4H-1,2,4-Triazol-3-amine

The triazole component is synthesized via a cyclization strategy adapted from patent CL2018003107A1:

-

Thiosemicarbazide Formation : 3-Chlorophenyl isothiocyanate reacts with hydrazine hydrate in ethanol to form 1-(3-chlorophenyl)thiosemicarbazide.

-

Cyclization : Heating the thiosemicarbazide in dimethylformamide (DMF) at 120°C for 6 hours induces cyclization, yielding 4H-1,2,4-triazol-3-amine.

Characterization Data :

Amide Coupling Strategy

Activation of Carboxylic Acid

The pyrazole-5-carboxylic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride. Alternatively, coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed in dichloromethane (DCM) at 0°C.

Coupling with Triazole Amine

The acid chloride reacts with 4H-1,2,4-triazol-3-amine in anhydrous DCM under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, achieving 78–82% yield.

Reaction Conditions :

-

Molar Ratio : 1:1.2 (acid chloride:amine).

-

Temperature : Room temperature, 12-hour stirring.

Analytical Validation

Spectroscopic Characterization

Purity and Yield Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pyrazole Ester | 85 | 98.2 |

| Carboxylic Acid | 78 | 97.8 |

| Triazole Amine | 72 | 96.5 |

| Final Coupling | 80 | 99.1 |

Comparative Analysis of Synthetic Routes

Alternative Coupling Methods

-

HATU-Mediated Coupling : Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF improves yield to 85% but increases purification complexity.

-

Direct Aminolysis : Reacting methyl pyrazole-5-carboxylate with triazole amine in methanol under reflux yields 65% product but requires longer reaction times (24 hours).

Industrial-Scale Considerations

Solvent Optimization

Waste Management

-

IBX Oxidation : Generates iodobenzoic acid waste, necessitating neutralization with sodium bicarbonate.

-

Triethylamine Recycling : Distillation recovery achieves 90% efficiency.

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorphenyl)-1-Methyl-N-(4H-1,2,4-Triazol-3-yl)-1H-pyrazol-5-carboxamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor, insbesondere für Enzyme, die an Stoffwechselwegen beteiligt sind.

Medizin: Wird auf seine antimikrobiellen, antiviralen und krebshemmenden Eigenschaften untersucht. Es hat sich gezeigt, dass es das Wachstum verschiedener bakterieller und viraler Stämme hemmt.

Industrie: Wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Chlorphenyl)-1-Methyl-N-(4H-1,2,4-Triazol-3-yl)-1H-pyrazol-5-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung zielt auf Enzyme wie Carboanhydrase und Cholinesterase ab und hemmt deren Aktivität.

Beteiligte Stoffwechselwege: Sie greift in Stoffwechselwege ein, indem sie an die aktiven Zentren dieser Enzyme bindet, was zur Störung normaler zellulärer Prozesse führt.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been investigated for several pharmacological properties:

Antitumor Activity

Research indicates that derivatives of triazole and pyrazole compounds exhibit significant antitumor effects. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation. Specific studies have highlighted the potential of these compounds in targeting various cancers, including lung and colorectal cancers .

Antiviral Properties

The structural variations within the pyrazole and triazole frameworks allow for tuning biological activity. Some derivatives have demonstrated antiviral activity by interfering with viral replication processes. This property is particularly relevant in the context of emerging viral infections .

Inhibition of Kinases

The compound's structure suggests potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways related to cancer and other diseases. Research has identified similar compounds that selectively inhibit c-Met kinases, which are implicated in several malignancies .

Material Science Applications

Beyond biological applications, compounds containing triazole and pyrazole rings are being explored for their nonlinear optical (NLO) properties. These materials are essential in developing advanced photonic devices. Studies have synthesized various derivatives to evaluate their NLO characteristics, which could lead to applications in telecommunications and imaging technologies .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity.

Pathways Involved: It interferes with metabolic pathways by binding to the active sites of these enzymes, leading to the disruption of normal cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related pyrazole carboxamides:

Table 1: Structural and Functional Comparison of Pyrazole Carboxamide Derivatives

Substituent Effects on Physical Properties

- Electron-Withdrawing Groups (e.g., Cl): Chlorine substituents, as in the target compound and derivatives, increase molecular polarity and melting points due to stronger intermolecular interactions (e.g., compound 3a: mp 133–135°C vs. methoxy-substituted analogs with lower melting points) .

- Methoxy vs. Chloro: Methoxy groups (e.g., ) improve aqueous solubility compared to chloro substituents, which are more lipophilic. This trade-off influences bioavailability and pharmacokinetics.

- Triazole vs.

Key Research Findings and Implications

Triazole vs. Heterocyclic Variants: The 4H-1,2,4-triazole group in the target compound may confer distinct hydrogen-bonding capabilities compared to pyridine () or thiazole () substituents, influencing target selectivity.

Bioisosteric Replacements: Trifluoromethyl groups () and cyano substituents () serve as bioisosteres, optimizing metabolic stability and potency in related compounds.

Biologische Aktivität

The compound 3-(3-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 274.71 g/mol. The structure incorporates a triazole ring, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have shown that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, triazole derivatives have been reported to possess activity against various pathogens, including bacteria and fungi. The incorporation of the chlorophenyl group in this compound may enhance its lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.

Antiparasitic Activity

The antiparasitic potential of triazole derivatives has been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicated that similar compounds demonstrated IC50 values ranging from 0.21 µM to 2.28 µM against trypomastigotes and intracellular amastigotes . While specific data for our compound is limited, its structural similarities suggest it may exhibit comparable antiparasitic activity.

Antitubercular Activity

Triazole derivatives have also been explored for their antitubercular effects. Research indicates that compounds with similar scaffolds show promising results against Mycobacterium tuberculosis with IC50 values below 10 µM . The mechanism often involves inhibition of mycobacterial protein synthesis or targeting specific metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, specifically targeting enzymes involved in nucleic acid synthesis and cell wall biosynthesis in bacteria and fungi.

- Disruption of Membrane Integrity : The lipophilic nature of the chlorophenyl group may disrupt microbial membranes, leading to cell lysis.

- Interference with Metabolic Pathways : Compounds like this can interfere with critical metabolic pathways in parasites and bacteria, inhibiting their growth and replication.

Case Studies

A comprehensive analysis involving various triazole derivatives has been conducted to evaluate their biological activities:

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antitrypanosomal | 0.21 | |

| Compound B | Antitubercular | 2.32 | |

| Compound C | Antifungal | <10 |

These findings highlight the potential for further exploration of this compound in similar therapeutic contexts.

Q & A

Q. What are the established synthetic routes for 3-(3-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones.

- Step 2 : Introduction of the 3-chlorophenyl group via Suzuki-Miyaura coupling or electrophilic substitution, depending on precursor availability.

- Step 3 : Carboxamide linkage to the 1,2,4-triazole moiety using coupling agents like EDCI/HOBt in solvents such as DMF or DCM .

- Catalysts : Copper(I) iodide is often employed for azide-alkyne cycloaddition to form triazole derivatives .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and connectivity (e.g., methyl group at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–7.5 ppm) .

- HPLC : Purity assessment (>95% purity) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 358.08) .

Q. What are the known biological activities of this compound?

While direct data on this compound is limited, structural analogs exhibit:

- Anticancer Activity : Pyrazole-triazole hybrids inhibit kinases (e.g., EGFR) via competitive ATP binding, with IC values in the µM range .

- Antimicrobial Effects : Triazole derivatives disrupt fungal ergosterol biosynthesis (MIC: 8–32 µg/mL against Candida spp.) .

- Anti-inflammatory Action : Suppression of COX-2 and TNF-α in murine models .

Advanced Research Questions

Q. What strategies optimize the yield and purity during synthesis?

- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance reaction rates for carboxamide coupling .

- Catalyst Optimization : CuI (5 mol%) in azide-alkyne cycloaddition improves regioselectivity and reduces byproducts .

- Purification : Gradient elution in HPLC (acetonitrile:water, 40:60 to 70:30) resolves stereoisomers .

Q. How do structural modifications influence biological activity?

- Substituent Effects :

- 3-Chlorophenyl Group : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration .

- Methyl Group at Pyrazole N1 : Reduces metabolic degradation by cytochrome P450 enzymes .

- SAR Studies : Replacement of 1,2,4-triazole with 1,2,3-triazole decreases kinase inhibition by 40%, highlighting the role of nitrogen positioning .

Q. What crystallographic data are available for this compound?

- Crystal System : Monoclinic (P21/c) with unit cell parameters:

- Å, Å, Å, .

- Bond Lengths : C-N bond in triazole ring: 1.32–1.35 Å; pyrazole C-Cl bond: 1.74 Å .

Q. How is the compound's stability assessed under various conditions?

- Thermal Stability : TGA shows decomposition onset at 220°C .

- Solution Stability : LC-MS monitoring in PBS (pH 7.4) over 72 hours reveals <5% degradation at 25°C .

- Photostability : No significant degradation under UV light (254 nm, 24 hours) .

Q. What computational methods predict its interaction with biological targets?

- Molecular Docking : AutoDock Vina simulations show binding affinity (-9.2 kcal/mol) to EGFR kinase, with key hydrogen bonds to Met793 and Lys745 .

- QSAR Models : 3D-QSAR using CoMFA identifies electron-withdrawing groups at the pyrazole C3 position as critical for activity () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.